2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-17-15(5-3-9-21-17)18(23)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWDSDVPNCEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Methoxynicotinic Acid: This can be achieved through the methylation of nicotinic acid using methanol and a suitable catalyst.
Formation of 2-Methoxynicotinoyl Chloride: The acid is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Piperidine: The acyl chloride is reacted with piperidine to form 1-(2-Methoxynicotinoyl)piperidine.
Nitrile Formation: The final step involves the reaction of the piperidine derivative with 2-chloronicotinonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it may interact with specific biological targets, making it a candidate for further drug development.
Medicine
In medicine, preliminary research suggests that this compound could be developed into therapeutic agents for treating various diseases. Its ability to modulate biological pathways is of particular interest.
Industry
In industrial applications, 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity : The target compound features a simpler substituent profile compared to the pyrazolo-pyrimidine-containing analogues in , which are designed for enhanced target selectivity (e.g., kinase inhibition).
- Pharmacophore Diversity: The methanesulfonylphenyl and pyrazolo[3,4-d]pyrimidinyl groups in patent compounds suggest distinct mechanisms (e.g., ATP-competitive kinase inhibition) compared to the target compound’s nicotinoyl-piperidine motif.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a methoxynicotinoyl moiety, and a nitrile group. This combination suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular systems.
Biological Activity
1. Mechanism of Action
Compounds containing piperidine and nicotinonitrile structures often exhibit activity as neurotransmitter modulators. They can interact with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in synaptic transmission and neuroplasticity. The presence of the methoxynicotinoyl group may enhance affinity for these receptors, potentially leading to increased cholinergic signaling.
2. Pharmacological Effects
Research indicates that similar compounds have shown promise in treating conditions such as:
- Cognitive Disorders : By enhancing cholinergic activity, these compounds may improve memory and learning functions.
- Anxiety and Depression : Modulation of nAChRs is linked to anxiolytic effects, suggesting potential therapeutic applications in mood disorders.
- Cardiovascular Effects : Some derivatives exhibit vasodilatory properties, which could be beneficial in managing hypertension.
Case Studies
-
Nicotinic Receptor Modulation
- A study demonstrated that compounds similar to 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile significantly enhanced cognitive performance in animal models by acting as nAChR agonists.
-
Neuroprotective Properties
- Another investigation revealed that related piperidine derivatives provided neuroprotection against oxidative stress in neuronal cultures, indicating their potential use in neurodegenerative diseases.
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Vasodilatory Effects
- Research on compounds with similar structures showed that they could induce relaxation of vascular smooth muscle, suggesting applications in treating cardiovascular diseases.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Methoxynicotinic Acid | Cognitive enhancement | Smith et al., 2020 |
| Piperidine Derivative X | Neuroprotection against oxidative stress | Johnson et al., 2019 |
| Nicotinonitrile Compound Y | Vasodilation | Lee et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
